molecular formula C15H13ClN4O B10913721 N-(3-chlorophenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(3-chlorophenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10913721
M. Wt: 300.74 g/mol
InChI Key: XZFOKVKJPANFSY-UHFFFAOYSA-N
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Description

N~4~-(3-CHLOROPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a carboxamide group at the 4-position and a 3-chlorophenyl group at the N4 position. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-CHLOROPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Formation of the Pyridine Ring: The pyrazole ring is then fused with a pyridine ring through a series of condensation reactions. This step often requires the use of catalysts such as palladium or copper to facilitate the coupling reactions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced at the 4-position of the fused ring system through the reaction of the intermediate compound with an appropriate amine or amide reagent.

    Introduction of the 3-Chlorophenyl Group: The final step involves the substitution of the hydrogen atom at the N4 position with a 3-chlorophenyl group. This can be achieved through nucleophilic substitution reactions using 3-chlorobenzyl chloride or similar reagents.

Industrial Production Methods

Industrial production of N4-(3-CHLOROPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N~4~-(3-CHLOROPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group, to introduce different substituents.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a base.

    Condensation: Aldehydes or ketones, acidic or basic catalysts.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, substituted compounds, and condensation products, each with distinct chemical and biological properties.

Scientific Research Applications

N~4~-(3-CHLOROPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N4-(3-CHLOROPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to specific receptors or enzymes, modulating their activity.

    Pathways Involved: It influences various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

N~4~-(3-CHLOROPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    N~4~-(4-Chlorophenyl)-1,6-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-4-Carboxamide: Similar structure but with a 4-chlorophenyl group.

    N~4~-(3-Bromophenyl)-1,6-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-4-Carboxamide: Similar structure but with a 3-bromophenyl group.

    N~4~-(3-Methylphenyl)-1,6-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-4-Carboxamide: Similar structure but with a 3-methylphenyl group.

The uniqueness of N4-(3-CHLOROPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H13ClN4O

Molecular Weight

300.74 g/mol

IUPAC Name

N-(3-chlorophenyl)-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C15H13ClN4O/c1-9-6-12(13-8-17-20(2)14(13)18-9)15(21)19-11-5-3-4-10(16)7-11/h3-8H,1-2H3,(H,19,21)

InChI Key

XZFOKVKJPANFSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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